Product packaging for Hexa-2,4-dienoyl azide(Cat. No.:CAS No. 65899-52-7)

Hexa-2,4-dienoyl azide

Cat. No.: B14486650
CAS No.: 65899-52-7
M. Wt: 137.14 g/mol
InChI Key: QCZRRHZEWZQYIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Dienoyl Compound Chemistry

Hexa-2,4-dienoyl azide (B81097) belongs to the family of dienoyl compounds, which are characterized by a carbonyl group conjugated with a diene system. This structural feature, a six-carbon chain with two conjugated double bonds and an acyl azide terminus, dictates its chemical behavior. The conjugated system in dienoyl derivatives, such as (2E,4E)-Hexa-2,4-dien-1-ol, influences their electronic properties and reactivity, making them valuable substrates in various organic transformations. medchemexpress.com

In a broader chemical context, dienoyl compounds are recognized for their participation in cycloaddition reactions, such as the Diels-Alder reaction, to form complex cyclic structures. acs.org Their biological relevance is highlighted by the role of intermediates like 2,4-dienoyl-CoA in the β-oxidation of unsaturated fatty acids. plos.org The enzyme 2,4-dienoyl-CoA reductase is essential for processing these intermediates, underscoring the importance of the dienoyl moiety in metabolic pathways. plos.org The chemistry of dienoyl compounds also extends to their synthesis and transformation, for example, through the oxidation of corresponding dienols or the functionalization of dienals like hexa-2,4-dienedial. medchemexpress.comnih.gov

Significance of the Azide Functional Group in Advanced Synthesis and Chemical Biology

The azide functional group (–N₃) is a high-energy moiety composed of three nitrogen atoms in a linear arrangement. baseclick.eu Despite its energetic nature, it exhibits remarkable stability and selective reactivity, making it a cornerstone of modern chemical synthesis and chemical biology. baseclick.eukit.edu Organic azides are relatively stable towards many reaction conditions, including acidic and basic environments. baseclick.eu

One of the most significant applications of the azide group is in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). baseclick.euwikipedia.orgacs.org These reactions are highly efficient and bioorthogonal, meaning they can proceed in complex biological environments without interfering with native processes. baseclick.euberkeley.edu This has made them invaluable for labeling and modifying biomolecules such as proteins and DNA. berkeley.edu The 2022 Nobel Prize in Chemistry, awarded for the development of click chemistry and bioorthogonal chemistry, highlights the profound impact of this field. baseclick.euberkeley.edu

Beyond cycloadditions, the azide group serves as a versatile precursor in several key transformations:

Staudinger Ligation: Azides react with phosphines to form aza-ylides, which can be hydrolyzed to produce primary amines. wikipedia.orgmdpi.com This reaction is known for its high yields and the simple purification of products, as the main byproducts are nitrogen gas and a phosphine (B1218219) oxide. baseclick.eu

Curtius Rearrangement: Acyl azides, such as hexa-2,4-dienoyl azide, can undergo thermal or photochemical rearrangement to form an isocyanate with the loss of dinitrogen gas. mdpi.comorgsyn.org This is a powerful method for converting carboxylic acids into amines. The preparation of 1-N-acylamino-1,3-butadiene derivatives has been achieved through the Curtius rearrangement of 2,4-hexadienoyl azide. orgsyn.org

Nitrene Formation: The decomposition of azides can generate highly reactive nitrene intermediates, which can participate in various insertion and addition reactions. mdpi.com

Amine Protection: The azido (B1232118) group can function as a protecting group for primary amines due to its stability under various conditions and its clean conversion back to the amine.

In chemical biology, the ability to introduce azides into biomolecules provides a chemical handle for subsequent modifications. baseclick.eukit.edu This strategy is used in developing antibody-drug conjugates (ADCs) and in photoaffinity labeling to study molecular interactions. baseclick.eukit.edu The discovery of a natural enzyme capable of synthesizing azides opens new avenues for producing these valuable compounds under mild, physiological conditions. berkeley.edu

Interactive Data Tables

Table 1: Chemical Profile of this compound

Property Value Source
CAS Number 65899-52-7 chemsrc.com
Molecular Formula C₆H₇N₃O Inferred from name
Precursors Sorbic acid, Sorbic chloride chemsrc.com

| Key Reaction | Curtius Rearrangement | orgsyn.org |

Table 2: Key Reactions of the Organic Azide Functional Group

Reaction Name Reactant(s) Product(s) Significance Source(s)
Azide-Alkyne Cycloaddition (Click Chemistry) Alkyne 1,2,3-Triazole Bioorthogonal labeling, materials science, drug discovery. baseclick.euwikipedia.orgacs.org
Staudinger Ligation/Reduction Phosphine, Water Primary Amine, Phosphine Oxide High-yield amine synthesis, peptide ligation. baseclick.euwikipedia.orgmdpi.com
Curtius Rearrangement Heat or UV light Isocyanate, Nitrogen Gas Conversion of carboxylic acids to amines and urethanes. mdpi.comorgsyn.org

| Nitrene Formation | Heat or UV light | Nitrene, Nitrogen Gas | Access to highly reactive intermediates for C-H amination and other insertions. | mdpi.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N3O B14486650 Hexa-2,4-dienoyl azide CAS No. 65899-52-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65899-52-7

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

hexa-2,4-dienoyl azide

InChI

InChI=1S/C6H7N3O/c1-2-3-4-5-6(10)8-9-7/h2-5H,1H3

InChI Key

QCZRRHZEWZQYIL-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC(=O)N=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies for Hexa 2,4 Dienoyl Azide and Analogues

Acyl Azide (B81097) Formation via Nucleophilic Acyl Substitution

The formation of acyl azides, including hexa-2,4-dienoyl azide, is commonly achieved through nucleophilic acyl substitution. masterorganicchemistry.com This process involves the reaction of a carboxylic acid derivative with an azide salt. masterorganicchemistry.comwikipedia.org

A primary route to acyl azides involves the use of acyl chlorides or anhydrides as starting materials. wikipedia.org These precursors react with an azide source, such as sodium azide, to yield the corresponding acyl azide. organic-chemistry.org For instance, sorbic chloride (hexa-2,4-dienoyl chloride) is a direct precursor to this compound. chemsrc.com The reaction of an acyl halide with a metal azide, often in an anhydrous medium like acetonitrile, produces the organic acyl azide. google.com Another approach involves the creation of a mixed anhydride (B1165640) from a carboxylic acid and ethyl chloroformate, which then reacts with sodium azide. nih.gov

Precursor CompoundResulting Azide
Acyl Halide (e.g., Sorbic Chloride)Acyl Azide (e.g., this compound)
Acyl AnhydrideAcyl Azide
Carboxylic Acid (via mixed anhydride)Acyl Azide

This table summarizes the common precursors used in the synthesis of acyl azides.

Sodium azide (NaN₃) is a frequently used reagent for converting acyl halides or anhydrides into acyl azides. wikipedia.orggoogle.com The reaction is a nucleophilic acyl substitution where the azide ion (N₃⁻) displaces the halide or carboxylate group. masterorganicchemistry.com The process is often carried out at low temperatures, such as 0°C, to control the reaction. orgsyn.org It is crucial to handle acyl azides with care as they are potentially explosive, and solutions should not be evaporated to dryness. orgsyn.orgorgsyn.org The use of alkali metal or alkaline earth metal azides, with a preference for sodium azide, is well-established. google.com

Precursor Acyl Halides or Anhydrides

Diazotransfer Reactions for Azide Introduction

Diazotransfer reactions provide an alternative method for introducing the azide functionality. These reactions involve the transfer of a diazo group from a donor, such as a sulfonyl azide, to an acceptor molecule. orgsyn.org While direct diazo transfer to ketone enolates is often not feasible, indirect methods have been developed. orgsyn.org Reagents like imidazole-1-sulfonyl azide hydrochloride have proven to be effective and stable alternatives to the more hazardous triflyl azide for converting primary amines into azides. organic-chemistry.orgnih.gov This method has been successfully applied to a variety of substrates, including the functionalization of resins for solid-phase synthesis. nih.gov Improvements in diazotransfer reactions, such as the use of zinc chloride as a catalyst, have led to more efficient conversions of amines to azides with shorter reaction times. nih.gov

Diazotransfer ReagentApplication
Imidazole-1-sulfonyl azide hydrochlorideConversion of primary amines to azides
Triflyl azideDiazo transfer to sulfonamides
p-Nitrobenzenesulfonyl azideFavors diazo transfer over azide formation

This table highlights various reagents used in diazotransfer reactions and their specific applications.

Curtius Rearrangement as a Synthetic Pathway to Dienoyl Derivatives

The Curtius rearrangement is a thermal decomposition of an acyl azide, such as this compound, to form an isocyanate with the loss of nitrogen gas. wikipedia.orgmasterorganicchemistry.com This reaction is a versatile tool in organic synthesis for converting carboxylic acids into amines, urethanes, and ureas via the isocyanate intermediate. nih.govnih.govnih.gov The rearrangement proceeds with complete retention of the stereochemistry of the migrating group. nih.gov

The Curtius rearrangement of 2,4-hexadienoyl azide has been utilized to prepare 1-N-acylamino-1,3-butadiene derivatives. orgsyn.orgorgsyn.org These resulting dienamides are valuable dienes in Diels-Alder reactions. orgsyn.org The isocyanate intermediate generated from the rearrangement can be trapped with various nucleophiles. For example, reaction with an alcohol yields a carbamate (B1207046). masterorganicchemistry.com

The isocyanate is a key intermediate in the Curtius rearrangement. wikipedia.orgorganic-chemistry.orgnih.gov Initially, it was believed that the reaction proceeded through a two-step process involving an acyl nitrene intermediate. wikipedia.org However, current research supports a concerted mechanism where the loss of nitrogen gas and the migration of the R-group occur simultaneously, avoiding the formation of a discrete nitrene intermediate. wikipedia.org The isocyanate can be isolated if the reaction is performed in an inert solvent or trapped in situ with a nucleophile to generate various functional groups. masterorganicchemistry.comnrochemistry.com For example, hydrolysis of the isocyanate yields a primary amine, while reaction with an alcohol or an amine produces a carbamate or a urea (B33335) derivative, respectively. wikipedia.org

Formation of 1-N-Acylamino-1,3-dienes from 2,4-Hexadienoyl Azide

Alternative and Emerging Synthetic Routes to this compound Systems

The traditional synthesis of acyl azides, including this compound, typically involves the reaction of an acyl chloride with an azide salt, such as sodium azide. chemsrc.com The precursor, (2E,4E)-hexa-2,4-dienoyl chloride, is readily prepared from sorbic acid. chemsrc.comnih.gov However, contemporary organic synthesis seeks more efficient, safer, and versatile methods. This has led to the exploration of alternative and emerging synthetic routes for producing this compound and its analogues, driven by the need for milder reaction conditions and the expansion of substrate scope for applications in areas like "click chemistry" and the synthesis of complex nitrogen-containing heterocycles. researchgate.netnih.govmdpi.com

Emerging strategies often focus on one-pot procedures, novel azidating agents, and catalytic systems that offer improved yields and functional group tolerance. These methods are pivotal for creating a diverse range of dienoyl azide analogues for various synthetic applications.

One notable alternative approach involves the Curtius rearrangement of dienyl carboxylic acids. acs.org This reaction proceeds through a dienoyl azide intermediate, which can be isolated or used in situ to generate the corresponding isocyanate. The rearrangement itself can be initiated using various reagents, providing a pathway to dienoyl isocyanates that is intrinsically linked to the azide intermediate. acs.org

Furthermore, the development of new azidating agents and protocols for their use with carboxylic acid derivatives offers promising alternative routes. For instance, the use of 2,4,6-triisopropylbenzenesulfonyl azide (TrisN3) in the presence of a suitable base for the azidation of carbonyl compounds represents a powerful method that could be adapted for the synthesis of dienoyl azides. nih.gov

Catalytic methods are also at the forefront of emerging synthetic strategies. Metal-catalyzed reactions, for example, can facilitate the formation of the azide functionality under mild conditions, potentially avoiding the use of harsh reagents. nih.gov These catalytic systems can offer high chemoselectivity, which is crucial when dealing with multifunctional molecules. nih.gov

The table below summarizes some of the key alternative and emerging synthetic approaches that can be applied to the synthesis of this compound and its analogues, based on modern synthetic methodologies for acyl azides.

Synthetic Approach Key Reagents/Catalysts Description Potential Advantages
Modified Curtius Rearrangement Diphenylphosphoryl azide (DPPA), Triethylamine (Et3N)A one-pot conversion of a dienoyl carboxylic acid (like sorbic acid) to the corresponding dienoyl azide, which can then rearrange to the isocyanate. The azide can potentially be trapped.Milder conditions compared to traditional methods involving acyl chlorides; good functional group tolerance.
Azide Transfer Reactions 2,4,6-Triisopropylbenzenesulfonyl azide (TrisN3)Direct conversion of an activated carboxylic acid derivative or an enolate to the corresponding azide. This method is effective for various carbonyl compounds.High efficiency and can be adapted for asymmetric synthesis.
Metal-Catalyzed Azidation Copper or Ruthenium catalystsMetal-catalyzed processes can enable the use of less reactive azidating agents or facilitate the reaction under milder conditions. These are particularly relevant in the context of click chemistry precursor synthesis. mdpi.comnih.govHigh selectivity, catalytic nature reduces waste, and potential for novel reactivity patterns.
Flow Chemistry Synthesis Microreactor systems, Azidating agentsThe use of microreactors can enhance safety when working with potentially explosive intermediates like acyl azides. It allows for precise control of reaction parameters.Improved safety, scalability, and potential for higher yields and purity.

These emerging routes underscore a shift towards more sophisticated and controlled methods for the synthesis of reactive intermediates like this compound. The continuous development in this area is expected to provide even more efficient and safer access to this versatile class of compounds and their analogues.

Reactivity and Mechanistic Investigations of Hexa 2,4 Dienoyl Azide

Unimolecular Decomposition Pathways of Acyl Azides

The most significant unimolecular reaction of acyl azides, including hexa-2,4-dienoyl azide (B81097), is the Curtius rearrangement. wikipedia.orgorganic-chemistry.org This reaction involves the thermal or photochemical decomposition of an acyl azide to form an isocyanate with the liberation of nitrogen gas. wikipedia.orgjk-sci.com The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles to yield amines, carbamates, or ureas. wikipedia.orgnih.gov

The mechanism of the Curtius rearrangement is dependent on the reaction conditions. wikipedia.org Thermal decomposition is generally accepted to be a concerted process, where the migration of the alkyl or aryl group (the hexa-2,4-dieneyl group in this case) occurs simultaneously with the expulsion of dinitrogen gas. wikipedia.org This concerted pathway avoids the formation of a highly reactive acyl nitrene intermediate, which is supported by the absence of nitrene insertion byproducts and by thermodynamic calculations. wikipedia.org The migration proceeds with complete retention of the stereochemical configuration of the migrating group. wikipedia.org

In contrast, photochemical decomposition of an acyl azide is not concerted. wikipedia.org It proceeds through a two-step mechanism involving the initial cleavage of the N–N bond to form an acyl nitrene and nitrogen gas. This nitrene is a highly reactive intermediate that can undergo various side reactions, such as insertion into C-H bonds, in addition to the desired rearrangement to the isocyanate. wikipedia.org

The acyl azide precursor for the rearrangement can be synthesized through several methods, such as the reaction of an acid chloride with sodium azide, the treatment of an acylhydrazine with nitrous acid, or the direct reaction of a carboxylic acid with diphenylphosphoryl azide (DPPA). wikipedia.orgorganic-chemistry.org

Table 1: Comparison of Thermal and Photochemical Curtius Rearrangement

Feature Thermal Rearrangement Photochemical Rearrangement
Mechanism Concerted (single step) wikipedia.org Stepwise via nitrene intermediate wikipedia.org
Intermediate No discrete intermediate wikipedia.org Acyl nitrene wikipedia.org
Byproducts Generally clean, minimal byproducts wikipedia.org Potential for nitrene insertion/addition byproducts wikipedia.org
Stereochemistry Retention of configuration at migrating group wikipedia.org Not applicable in the same manner
Typical Conditions Heating in an inert solvent organic-chemistry.org UV irradiation wikipedia.org

**3.2. Intermolecular Reactions of the Azide Moiety

Beyond unimolecular rearrangement, the azide group of hexa-2,4-dienoyl azide can participate in several important intermolecular reactions. These transformations leverage the azide as a versatile functional handle for conjugation and ligation.

The azide functional group is a classic 1,3-dipole and readily participates in [3+2] cycloaddition reactions with various dipolarophiles, most notably alkynes. wikipedia.orgbeilstein-journals.org This reaction forms the basis of "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility. organic-chemistry.org

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of click chemistry, reacting an azide with a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgthieme-connect.denih.gov The reaction exhibits a rate acceleration of up to 10⁸ compared to the uncatalyzed thermal reaction, allowing it to proceed under mild, often aqueous, conditions at room temperature. organic-chemistry.orgnih.gov

The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. nih.govmdpi.com This catalytic cycle is responsible for the reaction's high rate and absolute regioselectivity. nih.gov The robustness and orthogonality of the CuAAC reaction have made it a powerful tool in drug discovery, bioconjugation, and materials science. thieme-connect.demdpi.com However, a significant drawback for in vivo applications is the cytotoxicity associated with the copper catalyst. mdpi.comnih.gov

To circumvent the issue of copper toxicity, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. magtech.com.cnnih.gov This reaction is a catalyst-free [3+2] cycloaddition that relies on the high intrinsic reactivity of a strained cycloalkyne, such as a cyclooctyne. magtech.com.cnd-nb.info The ring strain of the cycloalkyne significantly lowers the activation energy of the cycloaddition, enabling rapid reaction with azides at physiological temperatures without a catalyst. nih.govd-nb.info

The reaction proceeds via a Huisgen 1,3-dipolar cycloaddition mechanism. thieme-connect.de Unlike CuAAC, SPAAC typically produces a mixture of regioisomeric triazoles, although the ratio can be influenced by the specific structures of the azide and cycloalkyne. nih.gov The bioorthogonal nature of SPAAC—reacting selectively without interfering with biological processes—has made it invaluable for in vivo imaging and labeling of biomolecules. magtech.com.cnnih.govnih.gov

Table 2: Comparison of CuAAC and SPAAC

Feature Copper-Catalyzed (CuAAC) Strain-Promoted (SPAAC)
Alkyne Partner Terminal Alkyne organic-chemistry.org Strained Cycloalkyne (e.g., cyclooctyne) magtech.com.cn
Catalyst Copper(I) salt thieme-connect.denih.gov None nih.gov
Regioselectivity 1,4-disubstituted triazole exclusively nih.gov Mixture of regioisomers nih.gov
Kinetics Very fast (rate constants up to 1300 M⁻¹·s⁻¹) mdpi.com Fast, dependent on ring strain magtech.com.cnnih.gov
Bioorthogonality Limited by copper cytotoxicity mdpi.com Excellent, widely used in living systems nih.gov

Intermolecular Reactions of the Azide Moiety

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Staudinger Ligation and Related Transformations

The Staudinger ligation is a powerful method for forming an amide bond by reacting an azide with a specifically engineered phosphine (B1218219). acs.orgkiesslinglab.com In the classic Staudinger reaction, an azide reacts with a phosphine (like triphenylphosphine) to form an aza-ylide intermediate, which is then hydrolyzed to produce a primary amine and the corresponding phosphine oxide. wikipedia.orgcore.ac.uk

The Staudinger ligation modifies this process for amide bond formation. acs.org A phosphine bearing an ortho-thioester group reacts with an azide (such as this compound). acs.org The initial reaction forms an iminophosphorane intermediate. This intermediate then undergoes a rapid intramolecular acyl transfer, where the nucleophilic nitrogen of the iminophosphorane attacks the thioester carbonyl. acs.orgraineslab.com Subsequent hydrolysis of the resulting amidophosphonium salt yields the final amide product and a phosphine oxide, with no atoms from the phosphine reagent incorporated into the final product, a process known as a "traceless" ligation. raineslab.comnih.gov The rate-determining step is typically the initial formation of the phosphazide (B1677712) intermediate from the encounter of the phosphine and the azide. raineslab.comnih.gov

While the internal nitrogen (Nα) is typically susceptible to electrophilic attack, the terminal nitrogen (Nγ) of the azide group is mildly nucleophilic. wikipedia.org However, under certain conditions, the terminal nitrogen can undergo attack by an external nucleophile. wiley.comwiley.com This reactivity is enhanced when the azide itself is activated. wiley.comnih.gov

For example, studies have shown that a nucleophilic azide ion can attack the terminal nitrogen of an iminium-activated organic azide. wiley.comwiley.com This attack leads to the formation of a transient hexazene intermediate. nih.gov This highly unstable intermediate can then undergo further reactions, such as cyclization to form novel nitrogen-rich heterocyclic compounds like aminopentazoles or cleavage to generate N-azido compounds. wiley.comnih.gov This pathway highlights a less common but mechanistically significant reaction mode for the azide functional group.

Electrophilic Reactions at the Internal Nitrogen (Nα) of the Azide Group

The organic azide functional group (–N₃) can be described by two principal resonance structures, which helps to explain its reactivity. wikipedia.org In this compound, the azide group is attached to a carbonyl carbon, classifying it as an acyl azide. The reactivity of the three nitrogen atoms in the azide group is not uniform. Generally, electrophiles react at the internal nitrogen atom (Nα), which is directly bonded to the acyl group. wikipedia.org

The terminal nitrogen (Nγ) is typically mildly nucleophilic, while the internal Nα atom is the preferred site for electrophilic attack. wikipedia.org This preference is a result of the electronic distribution within the azide moiety. While electron-deficient azides, such as acyl azides, are known to have enhanced reactivity toward nucleophiles, their reactions with electrophiles still follow the general principle of targeting the Nα position. acs.org In contrast to the more common reactions involving the loss of dinitrogen (N₂), such as the Curtius rearrangement, electrophilic addition represents a different pathway for azide transformation. wikipedia.orgorgsyn.org For instance, Lewis acid-mediated reactions of vinyl azides, which are structurally related to the dienoyl system, can proceed through the formation of iminodiazonium ions following electrophilic attack, leading to Schmidt-type rearrangements. nih.gov

Dienoyl Moiety Reactivity and Transformation Mechanisms

The hexa-2,4-dienoyl portion of the molecule is a conjugated diene system, which confers specific reactivity and stability. libretexts.orglibretexts.org This system of alternating double and single bonds allows for the delocalization of pi electrons across the four carbon atoms, resulting in enhanced stability compared to non-conjugated dienes. libretexts.orgnumberanalytics.com

The reactivity of conjugated dienes is distinct from that of isolated double bonds. libretexts.org Key characteristics include:

Stability and Conformation: Conjugated dienes are more stable than their non-conjugated isomers due to resonance and hybridization effects. libretexts.org The C2-C3 single bond in a conjugated system like 1,3-butadiene (B125203) is shorter and stronger than a typical alkane C-C single bond. libretexts.org They can exist in two main planar conformations, s-cis and s-trans, which are interconvertible by rotation around the central single bond. libretexts.orgchemistrysteps.com While the s-trans conformation is generally more stable due to reduced steric hindrance, the s-cis conformation is crucial for certain reactions, most notably the Diels-Alder reaction. libretexts.orgchemistrysteps.com

Electrophilic Addition: Conjugated dienes undergo electrophilic addition reactions that can yield two different products: the 1,2-addition product and the 1,4-addition product. numberanalytics.comchemistrysteps.com The reaction proceeds via a resonance-stabilized allylic carbocation intermediate. The distribution of these products is often dependent on reaction conditions such as temperature.

Pericyclic Reactions: The conjugated system enables participation in pericyclic reactions, the most important of which is the Diels-Alder reaction. numberanalytics.comslideshare.net This reaction involves the [4+2] cycloaddition of the conjugated diene (in its s-cis conformation) with a dienophile to form a six-membered ring, a powerful tool in organic synthesis. chemistrysteps.com

The dienoyl moiety in this compound is expected to exhibit this characteristic reactivity, participating in transformations such as Diels-Alder cycloadditions. researchgate.net

In biological systems, the metabolism of unsaturated fatty acids with double bonds at even-numbered positions requires the action of auxiliary enzymes. acs.orgbiorxiv.org One of the key enzymes is 2,4-dienoyl-CoA reductase, which acts on substrates structurally analogous to the dienoyl portion of this compound, such as hexa-2,4-dienoyl-CoA. nih.gov This enzymatic reduction is the rate-limiting step in the β-oxidation of many polyunsaturated fatty acids. nih.govwikipedia.org

2,4-Dienoyl-CoA reductase (DECR, EC 1.3.1.34) catalyzes the NADPH-dependent reduction of 2,4-dienoyl-coenzyme A (CoA) thioesters to trans-3-enoyl-CoA. acs.orgnih.gov The enzyme can reduce both trans-2,cis-4- and trans-2,trans-4-dienoyl-CoAs with similar efficiency. acs.orgwikipedia.org

Studies on the enzyme from rat liver mitochondria have determined steady-state kinetic parameters for the reduction of trans-2,trans-4-hexadienoyl-CoA. nih.gov The kinetic mechanism is sequential, meaning both the dienoyl-CoA substrate and the NADPH cofactor bind to the enzyme before any product is released. nih.gov Kinetic isotope effect studies indicate that for trans-2,trans-4-hexadienoyl-CoA, a proton transfer step is rate-limiting. nih.gov

Table 1: Steady-State Kinetic Parameters for 2,4-Dienoyl-CoA Reductase with trans-2,trans-4-Hexadienoyl-CoA nih.gov
ParameterValue
V (U/mg)15.0 ± 0.5
Km (Hexadienoyl-CoA) (µM)2.5 ± 0.3
Km (NADPH) (µM)14.1 ± 1.6
V/K (Hexadienoyl-CoA) (U/mg·µM)6.0
V/K (NADPH) (U/mg·µM)1.1

Eukaryotic and prokaryotic versions of the enzyme differ in their structure and cofactors. The enzyme from E. coli contains FAD, FMN, and a [4Fe-4S] iron-sulfur cluster, whereas the mitochondrial enzyme does not. biorxiv.orggenome.jp

The chemical mechanism of reduction by 2,4-dienoyl-CoA reductase is a stepwise process rather than a concerted one. wikipedia.orgnih.gov The reaction involves the formation of a detectable dienolate intermediate. acs.orgnih.gov The mechanism proceeds as follows:

Hydride Transfer: A hydride ion is transferred from NADPH to the Cδ (carbon 5) of the dienoyl-CoA substrate. wikipedia.org

Dienolate Formation: This initial hydride attack leads to the formation of a dienolate intermediate, where the negative charge is delocalized over the oxygen, Cα, and Cγ atoms. wikipedia.orgnih.gov This intermediate has been observed spectroscopically with an absorbance maximum at 286 nm. nih.gov

Protonation: The dienolate intermediate is then protonated at the Cα (carbon 2) position to yield the final trans-3-enoyl-CoA product. wikipedia.orgnih.gov

The formation of this dienolate intermediate is catalyzed by the enzyme's active site. nih.gov In other enzymes that catalyze enolization, the stabilization of the negatively charged enolate or dienolate intermediate by hydrogen bonds within the active site is a major contributor to the catalytic rate enhancement. plos.orgdiva-portal.org For instance, in ketosteroid isomerase, an "oxyanion hole" composed of hydrogen bond donors stabilizes the dienolate intermediate. plos.org Similarly, in 2,4-dienoyl-CoA reductase, active site residues are crucial for catalysis, with a tyrosine-serine pair being important in the mitochondrial enzyme, while a key aspartate residue is involved in the peroxisomal version. nih.gov

Advanced Spectroscopic Characterization and Theoretical Modeling of Hexa 2,4 Dienoyl Azide

Vibrational Spectroscopy of the Azide (B81097) Functional Group

Vibrational spectroscopy is a powerful tool for probing the structure and environment of the azide functional group. Infrared (IR) spectroscopy, in particular, provides valuable insights into the characteristic vibrations of this moiety.

Analysis of Characteristic Infrared (IR) Absorption Bands for Azide

The azide group (–N₃) exhibits several characteristic absorption bands in the infrared spectrum, which are crucial for its identification and for studying its local environment. The most prominent of these is the strong, sharp absorption band corresponding to the asymmetric stretching vibration (νₐs) of the N=N=N bond, which typically appears in the range of 2100-2270 cm⁻¹. msu.edu For many organic azides, this band is observed around 2130 cm⁻¹. optica.org Another key absorption is the symmetric stretching vibration (νₛ) of the azide group, which is weaker and appears at approximately 1250 cm⁻¹. optica.org

The position of the asymmetric stretching band is sensitive to the electronic environment of the azide. For instance, in aryl azides, its vibrational spectroscopy can be complex due to perturbations from Fermi resonances with overtone or combination bands of the phenyl ring. d-nb.info The solvent environment also plays a significant role; a change from a protic solvent like water to an aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) can cause a red shift (a shift to lower frequency) in the azide asymmetric stretch. nih.gov This sensitivity to the local environment makes the azide group a useful vibrational reporter. chemrxiv.org

In addition to the fundamental stretching vibrations, weaker overtone and combination bands can also be observed. For example, weak bands at approximately 3380 cm⁻¹ and 2470 cm⁻¹ have been noted in the spectra of several organic azides. optica.org The complexity of the azide absorption band in certain solvents, such as the appearance of a high-frequency shoulder in tetrahydrofuran (B95107) (THF), can be attributed to factors like the presence of multiple conformers or Fermi resonance. nih.gov

The following table summarizes the characteristic IR absorption bands for the azide functional group.

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity Notes
Asymmetric Stretch (νₐs)2100-2270 msu.eduStrong, SharpSensitive to electronic and solvent environment. d-nb.infonih.gov
Symmetric Stretch (νₛ)~1250 optica.orgWeaker
Overtone/Combination~3380, ~2470 optica.orgWeakNot always observed.

Applications of Two-Dimensional Infrared (2D-IR) Spectroscopy for Azide-Labeled Systems

Two-dimensional infrared (2D-IR) spectroscopy is an advanced technique that provides more detailed information about molecular structure, dynamics, and coupling compared to conventional one-dimensional IR spectroscopy. In azide-labeled systems, 2D-IR is particularly useful for studying solute-solvent interactions and the dynamics of solvation. rsc.org

By monitoring the decay of the frequency-frequency correlation function (FFCF), 2D-IR can quantify the characteristic timescale of solvation dynamics. researchgate.net For example, in aqueous solutions, both organic and inorganic azides exhibit rapid spectral diffusion with a time constant of about 2 picoseconds, which is attributed to the making and breaking of hydrogen bonds. rsc.org In contrast, in aprotic ionic liquids, the spectral diffusion of organic azides is on the order of 2-4 picoseconds, while for inorganic azides, it is significantly slower, at over 40 picoseconds, indicating different solvation structures. rsc.org

2D-IR can also reveal vibrational coupling between the azide group and other vibrational reporters within the same molecule. For instance, in a molecule containing both an azide and a nitrile group, cross-peaks in the 2D-IR spectrum indicate vibrational coupling between the two. nih.gov This allows for the simultaneous tracking of structural information and fast fluctuations at different locations within a molecule. nih.gov The technique has also been successfully applied to study azide-labeled carbohydrates, where it can identify distinct sub-populations and provide insights into their ultrafast structural dynamics. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

While no specific NMR data for hexa-2,4-dienoyl azide was found in the provided search results, general principles of ¹H and ¹³C NMR spectroscopy can be applied to predict and interpret its spectra. The expected chemical shifts would be influenced by the electron-withdrawing nature of the acyl azide group and the conjugation of the diene system.

¹H NMR Chemical Shift Interpretation

The ¹H NMR spectrum of this compound is expected to show signals for the vinylic protons and the terminal methyl group. The protons on the conjugated diene system (positions 2, 3, 4, and 5) would likely appear in the downfield region, typically between δ 5.0 and 7.5 ppm, due to the deshielding effect of the double bonds and the acyl group. The coupling between these protons would result in complex splitting patterns. The methyl group at the 6-position would appear as a signal further upfield.

¹³C NMR Chemical Shift Interpretation

In the ¹³C NMR spectrum, the carbonyl carbon of the acyl azide group would be the most downfield signal, expected in the range of δ 160-180 ppm. The carbons of the conjugated diene system would resonate in the olefinic region, typically between δ 100 and 150 ppm. The carbon of the terminal methyl group would be the most upfield signal. The specific chemical shifts would be influenced by the geometry (E/Z isomers) of the double bonds.

Computational Chemistry Approaches for Structure and Reactivity Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for studying the structure, vibrational properties, and reactivity of molecules like this compound. DFT calculations can be used to predict vibrational frequencies and have been shown to be sensitive to the electrostatic environment of the azide anion, including the effects of polar, dipolar, and quadrupolar fields. rsc.org

Theoretical studies on related systems, such as aryl azides, have helped to understand the complexities in their vibrational spectra, including the role of Fermi resonances. d-nb.info For acyl azides, computational methods can elucidate reaction mechanisms, such as the Curtius rearrangement, by calculating the energies of reactants, transition states, and products. These calculations can provide insights into the electronic structure and the factors that influence the reactivity of the azide group.

Furthermore, ab-initio calculations have been employed to interpret the vibrational spectra of adsorbed azide ions on metal surfaces, helping to determine the orientation of the adsorbed species. dtic.mil Similar computational approaches could be applied to this compound to model its conformational preferences, predict its spectroscopic properties, and explore its potential reaction pathways.

Ab Initio Calculations for Molecular Geometry and Electronic Structure

Ab initio molecular orbital calculations are fundamental in elucidating the geometric and electronic properties of molecules like this compound from first principles, without reliance on empirical data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a detailed understanding of bond lengths, bond angles, and the distribution of electrons within the molecule. sci-hub.secas.cz

For this compound, ab initio calculations would be crucial in defining the planarity of the dienoyl system and the geometry of the azide group. The conjugated diene chain is expected to adopt a largely planar conformation to maximize π-orbital overlap. The C=C and C-C bond lengths within the hexadienoyl chain will exhibit values intermediate between typical single and double bonds, indicative of electron delocalization.

The electronic structure of the acyl azide moiety, -C(O)N₃, is of particular interest. Ab initio studies on similar acyl azides have shown that the attachment of the carbonyl group significantly influences the electronic distribution of the azide group compared to alkyl or aryl azides. nih.gov The nitrogen atoms in the azide group are nearly linear, and the C-N-N and N-N-N bond angles are key parameters determined by these calculations. The electronic properties, such as the molecular orbital energies (HOMO and LUMO), are critical in understanding the molecule's reactivity, particularly in processes like the Curtius rearrangement. researchgate.netresearchgate.net

Table 1: Predicted Molecular Geometry Parameters for this compound based on Ab Initio Calculations of Analogous Compounds.

ParameterPredicted Value RangeDescription
C=O Bond Length1.20 - 1.23 ÅCarbonyl double bond.
C-N (azide) Bond Length1.38 - 1.42 ÅBond between carbonyl carbon and azide nitrogen.
N-N (central) Bond Length1.22 - 1.26 ÅCentral bond in the azide group.
N-N (terminal) Bond Length1.12 - 1.16 ÅTerminal bond in the azide group.
C-C-C Bond Angle (diene)120 - 125°Reflects sp² hybridization.
C-N-N Bond Angle~115 - 120°Angle within the acyl azide group.
N-N-N Bond Angle~170 - 178°Near-linear arrangement of the azide nitrogens.

This table presents predicted values based on computational studies of similar acyl azides and conjugated systems. Specific values for this compound would require dedicated calculations.

Density Functional Theory (DFT) Studies of Conformational Preferences

Density Functional Theory (DFT) is a powerful computational method for studying the conformational landscape of flexible molecules like this compound. researchgate.netnih.gov By calculating the relative energies of different spatial arrangements (conformers), DFT can identify the most stable structures and the energy barriers between them.

The conformational flexibility of this compound arises from rotation around the C-C single bonds within the dienoyl chain and the C-C bond connecting the chain to the acyl azide group. For the conjugated diene system, the key conformations are the s-trans and s-cis arrangements around the central C-C single bond. Theoretical studies on similar conjugated systems suggest that the s-trans conformer is generally more stable due to reduced steric hindrance. researchgate.net

Furthermore, the orientation of the acyl azide group relative to the dienoyl chain introduces additional conformational possibilities. DFT calculations would explore the potential energy surface associated with the rotation around the C-C bond adjacent to the carbonyl group, identifying the preferred dihedral angles. These conformational preferences are crucial as they can influence the molecule's spectroscopic properties and its reactivity in chemical reactions. researchgate.net

Table 2: Calculated Relative Energies of Dienoyl Conformers from a Representative DFT Study.

ConformerDihedral Angle (C-C-C-C)Relative Energy (kcal/mol)
s-trans~180°0.0 (Reference)
s-cis~0°2.0 - 5.0
gauche~60°1.5 - 4.0

This table is illustrative and based on DFT calculations for generic conjugated dienoyl systems. The exact energy differences for this compound would depend on the specific DFT functional and basis set used.

Theoretical Modeling and Simulation of Spectroscopic Properties

Theoretical modeling is indispensable for interpreting experimental spectra and understanding the underlying molecular vibrations and electronic transitions. For this compound, computational methods can simulate various spectroscopic properties, including infrared (IR), Raman, and UV-Vis spectra.

Vibrational Spectroscopy (IR and Raman): DFT calculations are commonly used to compute the vibrational frequencies and intensities of a molecule. researchgate.netmdpi.com For this compound, the most characteristic vibrational mode is the asymmetric stretch of the azide group (N₃), which gives rise to a strong absorption in the IR spectrum, typically around 2100-2200 cm⁻¹. mdpi.commdpi.com The symmetric stretch of the azide group appears at a lower frequency, around 1200-1300 cm⁻¹. mdpi.com The carbonyl (C=O) stretching frequency, expected around 1700 cm⁻¹, is another key diagnostic peak. Theoretical simulations can help to assign these and other complex vibrations of the dienoyl backbone. researchgate.net

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic excitation energies and predicting UV-Vis absorption spectra. nih.gov The conjugated π-system of the dienoyl group in this compound is expected to result in strong absorption in the ultraviolet region due to π → π* transitions. The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the conformation of the molecule. Theoretical modeling can correlate the observed electronic transitions with specific molecular orbitals, providing insight into the electronic structure of the excited states. nih.govims.ac.jp

Table 3: Predicted Characteristic Vibrational Frequencies for this compound.

Vibrational ModePredicted Frequency Range (cm⁻¹)Spectroscopic Activity
Azide Asymmetric Stretch2100 - 2200Strong (IR)
Carbonyl Stretch1680 - 1720Strong (IR)
C=C Stretch (conjugated)1600 - 1650Medium-Strong (IR, Raman)
Azide Symmetric Stretch1200 - 1300Weak-Medium (IR, Raman)

These predictions are based on DFT calculations of various organic azides and conjugated carbonyl compounds. researchgate.netmdpi.commdpi.com

Research Applications of Hexa 2,4 Dienoyl Azide and Its Derivatives

Utilization as a Chemical Handle in Bioorthogonal Reactions

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govscispace.com The azide (B81097) group of hexa-2,4-dienoyl azide is a prime example of a bioorthogonal chemical handle. nih.govscispace.com Its small size and lack of reactivity towards most biological functional groups make it an ideal tag for labeling biomolecules in their natural environment. scispace.com

Site-Specific Labeling and Conjugation in Chemical Biology

The ability to introduce a chemical reporter at a specific site within a biomolecule is crucial for understanding its function and dynamics. nih.govresearchgate.net this compound and similar azide-containing molecules can be used for the site-specific labeling of proteins. nih.govresearchgate.net One common strategy involves the genetic encoding of an unnatural amino acid containing an azide group into a protein of interest. nih.gov This allows for the precise attachment of a probe, such as a fluorescent dye, to the azide via a bioorthogonal reaction, enabling detailed studies of protein structure and function. nih.govresearchgate.net This method has been successfully applied to study complex biological systems like G protein-coupled receptors (GPCRs). nih.gov

Glycan Metabolic Engineering and Non-Invasive Imaging

Glycans, complex carbohydrates found on the surface of cells, play vital roles in cellular communication and disease. rsc.orgnih.gov Metabolic glycan engineering is a powerful technique that allows for the labeling and visualization of glycans in living systems. nih.govfrontiersin.org This is achieved by introducing unnatural sugar precursors containing a bioorthogonal handle, such as an azide, into cells. nih.govresearchgate.net These azido-sugars are then incorporated into the cell's glycans through its natural metabolic pathways. nih.govresearchgate.net The azide groups on the cell surface can then be tagged with imaging agents, enabling non-invasive imaging and the study of glycan dynamics in real-time. nih.govfrontiersin.org This approach has been instrumental in understanding the differences in glycan organization between normal and cancer cells. rsc.org

Activity-Based Protein Profiling (ABPP) via Click Chemistry

Activity-based protein profiling (ABPP) is a chemical proteomic technique used to study the functional state of enzymes within complex biological mixtures. mdpi.comscripps.edu "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become an invaluable tool in ABPP. mdpi.comresearchgate.net In this approach, an activity-based probe (ABP) containing a small, bioorthogonal tag like an azide is used to label active enzymes. mdpi.comscripps.edu The azide-labeled enzymes can then be reacted with a reporter tag containing an alkyne group via click chemistry, allowing for their visualization and identification. mdpi.commdpi.com This "tag-free" strategy offers significant advantages over traditional methods, as the small size of the azide tag minimizes interference with cellular processes and improves cell permeability. scripps.edu

Application of Click Chemistry in ABPPDescriptionKey Advantage
In-gel Fluorescence Azide-labeled proteins are reacted with a fluorescent alkyne probe for visualization on a gel. mdpi.comHigh sensitivity and direct visualization of active enzymes. mdpi.com
Enrichment for Mass Spectrometry Azide-labeled proteins are captured using an alkyne-biotin tag and avidin (B1170675) beads for subsequent identification by mass spectrometry. mdpi.comAllows for the identification and quantification of active enzymes in a complex proteome. nih.gov
In Vivo Profiling Small azide-containing probes are administered to living cells or organisms to label active enzymes in their native environment. scripps.eduresearchgate.netProvides a more accurate picture of enzyme activity under physiological conditions. researchgate.net

Construction and Application of Carbohydrate Microarrays

Carbohydrate microarrays are powerful tools for studying carbohydrate-protein interactions in a high-throughput manner. researchgate.netnih.govrsc.org These arrays consist of a variety of glycans immobilized on a solid surface. rsc.orgnih.gov Azide-functionalized carbohydrates can be used in the construction of these microarrays. The azide group provides a convenient handle for attaching the carbohydrate to a suitably modified surface, often through click chemistry. rsc.org These microarrays have numerous applications, including the detection of pathogenic bacteria, the study of host-pathogen interactions, and the identification of disease biomarkers. researchgate.netnih.gov For instance, mannose-coated microarrays have been used to detect different strains of E. coli and Salmonella. researchgate.netnih.gov

Precursor in Heterocyclic Synthesis

Beyond its applications in chemical biology, this compound serves as a valuable precursor for the synthesis of heterocyclic compounds. nih.govnih.gov Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are fundamental building blocks in medicinal chemistry and materials science. nih.govmdpi.com

Synthesis of Five-Membered Heterocycles (e.g., Pyrroles, 1,2,3-Triazoles)

Dienyl azides, including this compound, are effective starting materials for the synthesis of substituted pyrroles. organic-chemistry.orgnih.gov Transition metal catalysts, such as zinc iodide (ZnI₂) or rhodium complexes, can facilitate the conversion of dienyl azides into a range of 2,5-disubstituted and 2,4,5-trisubstituted pyrroles under mild, room temperature conditions. organic-chemistry.orgnih.gov This method offers an efficient and versatile route to these important heterocyclic structures. organic-chemistry.org

Furthermore, the azide functionality is a key component in the synthesis of 1,2,3-triazoles, another important class of five-membered heterocycles. magtech.com.cnscispace.com The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a well-established method for forming the triazole ring. scispace.comorganic-chemistry.org The copper-catalyzed version of this reaction (CuAAC) is a cornerstone of click chemistry and provides a highly efficient and reliable way to synthesize 1,4-disubstituted 1,2,3-triazoles. scispace.comfrontiersin.orgmdpi.com

HeterocycleSynthetic Method from Azide PrecursorCatalyst/Conditions
Pyrroles Transition metal-catalyzed cyclization of dienyl azides. organic-chemistry.orgnih.govZnI₂ or Rh₂(O₂CC₃F₇)₄, room temperature. organic-chemistry.orgnih.gov
1,2,3-Triazoles Huisgen 1,3-dipolar cycloaddition with alkynes. scispace.comorganic-chemistry.orgThermal or copper(I) catalysis (CuAAC). scispace.commdpi.com

Synthesis of Six-Membered Heterocycles (e.g., Pyridines)

This compound serves as a precursor in the synthesis of substituted pyridine (B92270) rings, which are significant structural motifs in pharmaceuticals and agrochemicals. whiterose.ac.uk The primary route involves the transformation of the dienoyl azide into a reactive intermediate that can undergo cyclization reactions. One key strategy is the [4+2] cycloaddition, or Diels-Alder reaction, where a diene reacts with a dienophile to form a six-membered ring. whiterose.ac.ukbaranlab.org

Alternative approaches to pyridine synthesis that utilize azide functionalities include multicomponent reactions that proceed via an aza-Wittig/Diels-Alder sequence. whiterose.ac.uk While many methods exist for pyridine synthesis, those involving cycloadditions offer a powerful way to control substitution patterns on the resulting heterocyclic ring. whiterose.ac.ukbaranlab.org The use of vinyl azides, for which dienoyl azides are a subtype, is a recognized method for generating the necessary azadiene component for these cycloaddition strategies. whiterose.ac.uk

Synthesis of Organometallic Heterocycles

The reactivity of the azide group makes dienoyl azides, including this compound, valuable starting materials for the synthesis of various heterocycles, including those incorporating metals. mdpi.comnih.gov Organic azides are known to be precursors for creating organometallic heterocyclic systems containing elements such as phosphorus, boron, and aluminum. mdpi.comnih.gov

The synthesis of these heterocycles often involves the reaction of the organic azide under specific conditions, which can be thermal, photochemical, or catalyzed. mdpi.comnih.gov For instance, the reaction of an azide with organometallic reagents can lead to the incorporation of the metal atom into a new ring system. While specific examples detailing the use of this compound in the synthesis of organometallic heterocycles are not extensively documented in readily available literature, the general reactivity patterns of organic azides suggest its potential in this area. mdpi.comnih.gov The synthesis of N-heterocycles can be catalyzed by metal complexes, where the metal plays a crucial role in mediating the ring-closing reaction. researchgate.net

Role in the Synthesis of N-Acylamino-1,3-dienes for Advanced Materials

This compound is a key reagent in the synthesis of 1-N-acylamino-1,3-dienes via the Curtius rearrangement. orgsyn.orgorgsyn.org This rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which is then trapped by a nucleophile, such as an alcohol, to form a carbamate (B1207046). orgsyn.org In the case of this compound, the rearrangement yields a diene isocyanate intermediate, which upon reaction with an alcohol like benzyl (B1604629) alcohol, produces a stable N-acylamino-1,3-diene, specifically a diene carbamate. orgsyn.orgorgsyn.org

These diene carbamates are versatile synthetic intermediates. orgsyn.org The acyl group has a notable effect on the cycloaddition reactivity of the diene, and it also dictates the conditions required for later deprotection to reveal a primary amine. orgsyn.org The stability of the carbamate derivatives makes them particularly useful in complex synthetic sequences. orgsyn.org The ability to tailor the N-acyl group provides a method to fine-tune the properties of the resulting diene for specific applications. orgsyn.org

Below is a summary of the synthesis of a representative N-acylamino-1,3-diene starting from a related pentadienoic acid, illustrating the general procedure.

StepReagent(s)Intermediate/ProductKey Observations
1. Mixed Anhydride (B1165640) Formationtrans-2,4-Pentadienoic acid, N,N-Diisopropylethylamine, Ethyl chloroformateAcyl mixed anhydrideReaction is conducted at 0°C in acetone.
2. Azide FormationSodium azideAcyl azideThe formation of the acyl azide can be monitored by the appearance of its characteristic IR absorption peak around 2130 cm⁻¹. orgsyn.orgorgsyn.org
3. Curtius RearrangementHeat (in toluene)IsocyanateThe acyl azide solution is carefully heated, leading to the loss of N₂ and formation of the isocyanate, which has an IR absorption at 2270 cm⁻¹. orgsyn.org
4. Carbamate FormationBenzyl alcohol, 4-tert-Butylcatechol (inhibitor)Benzyl trans-1,3-butadiene-1-carbamateThe isocyanate is trapped to form the stable carbamate product. orgsyn.org

This methodology provides a reliable route to functionalized dienes that are important building blocks for the synthesis of advanced materials and complex molecules.

Emerging Research Applications of Dienoyl Azide Scaffolds

The dienoyl azide structure represents a "privileged scaffold" in organic synthesis, meaning it is a molecular framework that can be used to build a variety of complex and biologically active compounds. acs.orgresearchgate.net The combination of a reactive azide group and a conjugated diene system within one molecule offers multiple handles for chemical modification.

Emerging applications for scaffolds derived from or related to dienoyl azides are found in medicinal chemistry and materials science. For example, vinyl azides are being explored in novel cycloaddition reactions to create C(sp³)-rich three-dimensional scaffolds that can act as bioisosteres for common aromatic rings like pyridine. chemrxiv.org This "escape from flatland" is a significant trend in drug discovery, aiming to improve properties like solubility and metabolic stability. chemrxiv.org The 2-azabicyclo[3.1.1]heptene scaffold, synthesized using vinyl azides, has been proposed as a bioisostere for 1,3,5-trisubstituted pyridines. chemrxiv.org

Furthermore, the azide group is widely used in "click chemistry," particularly in the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC). frontiersin.orgnih.gov This allows for the efficient and specific linking of the dienoyl azide scaffold to other molecules, which is a powerful strategy for creating new biomaterials, such as functionalized hydrogels or cell-loaded scaffolds for tissue engineering. nih.gov The diene portion of the scaffold can participate in polymerization reactions or Diels-Alder cycloadditions, further expanding its utility in creating complex polymer networks and advanced materials. mdpi.com The development of new catalytic methods continues to broaden the scope of reactions available for functionalizing such scaffolds, promising new applications in diverse scientific fields. researchgate.net

Future Directions and Unexplored Research Avenues for Hexa 2,4 Dienoyl Azide

The chemical compound Hexa-2,4-dienoyl azide (B81097), a member of the dienoyl azide family, stands at a crossroads of significant research potential. While its fundamental reactivity is understood, particularly in rearrangements like the Curtius reaction orgsyn.org, its full utility in advanced chemical applications remains an area ripe for exploration. Future research is poised to unlock novel synthetic pathways, delve deeper into complex reaction mechanisms, expand its role in biological systems, and utilize cutting-edge analytical techniques for its characterization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.